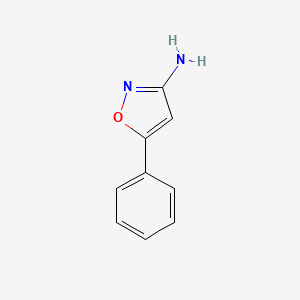

5-phenylisoxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEWHEPWBIADPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6455-31-8 | |

| Record name | 5-phenyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenylisoxazol-3-amine: Chemical Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-phenylisoxazol-3-amine, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it details established synthetic protocols, explores its reactivity as a versatile synthon, and highlights its significant applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, has garnered considerable attention in the scientific community. Its unique structural motif, which combines a phenyl ring with an amino-functionalized isoxazole core, imparts a range of desirable properties for applications in drug discovery and materials science. The isoxazole ring is a well-established pharmacophore, present in numerous approved drugs, and is recognized for its metabolic stability and ability to participate in various biological interactions. The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse compound libraries. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its effective utilization in research and development.

Chemical Structure and Properties

The fundamental structure of this compound consists of a phenyl group attached to the 5-position of an isoxazole ring, with an amino group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 4369-55-5 | [1][2] |

| Alternate CAS Number | 6455-31-8 | [3] |

| Melting Point | 110-114 °C | [2] |

| Boiling Point | 379.3 ± 30.0 °C (Predicted) | [2] |

| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Yellow solid | [4] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |

| LogP | 1.9238 | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the isoxazole ring proton, and the amine protons. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The isoxazole ring proton, being in a heteroaromatic system, would appear as a singlet at a characteristic downfield shift. The amine protons (NH₂) are expected to appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The isoxazole ring carbons would show characteristic shifts, with the carbon bearing the amino group and the carbon attached to the phenyl group having distinct chemical shifts from the other isoxazole carbon.

FT-IR Spectroscopy

The infrared spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching of the isoxazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-N stretching.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be observed at m/z = 160. Fragmentation would likely involve the loss of small neutral molecules and characteristic cleavages of the isoxazole ring and the phenyl substituent.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, and several methods for its preparation have been reported. Its reactivity is primarily centered around the amino group, which can undergo a variety of chemical transformations.

Synthetic Protocols

One of the most common methods for the synthesis of this compound involves the condensation of benzoylacetonitrile with hydroxylamine.[2] A general procedure is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: To a solution of 15% aqueous sodium hydroxide (100 mL), add benzoylacetonitrile (100 mmol).

-

Step 2: To this mixture, add hydroxylamine (200 mmol).

-

Step 3: Heat the reaction mixture to reflux for 14 hours.

-

Step 4: After cooling to room temperature, the resulting precipitate is collected by filtration.

-

Step 5: The crude product is then recrystallized from isopropanol to yield pure this compound.

An alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, which proceeds with high regioselectivity to afford 5-aminoisoxazoles.[6]

Caption: General workflow for the synthesis of this compound.

Reactivity

The amino group of this compound is a key site for its chemical transformations, allowing for the synthesis of a wide array of derivatives.

-

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for introducing diverse substituents and modulating the biological activity of the molecule.

-

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents, leading to secondary and tertiary amines.

-

Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can be converted to a variety of other functional groups.

Caption: Key reactions of the amino group in this compound.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities.

-

Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[7]

-

Antiviral Activity: Novel (5-oxazolyl)phenyl amine derivatives have demonstrated significant antiviral activity against hepatitis C virus (HCV) and coxsackie viruses.[8]

-

Analgesic Agents: Certain derivatives of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine have been synthesized and evaluated for their analgesic properties.[9]

-

Anticancer Activity: The isoxazole nucleus is a component of many anticancer agents, and derivatives of this compound are actively being explored for their potential in oncology. For instance, 5-phenylthiazol-2-amine derivatives, which share structural similarities, have been developed as inhibitors of PI4KIIIβ with antitumor activity.[10]

-

Antimicrobial and Antifungal Activity: The isoxazole ring system is found in various antifungal and antibacterial drugs, and newly synthesized derivatives of this compound are often screened for such activities.[11][12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

-

Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

First Aid Measures:

-

If swallowed: Rinse mouth and seek medical attention.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

-

Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly versatile and valuable heterocyclic compound with a well-established role in organic synthesis and medicinal chemistry. Its accessible synthesis, coupled with the reactivity of its amino group, provides a robust platform for the development of a wide range of derivatives with diverse biological activities. This technical guide has summarized the key chemical properties, spectroscopic features, synthetic methods, and applications of this important molecule, providing a solid foundation for its use in further research and drug discovery endeavors.

References

- 1. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-phenylisoxazol-5-amine | CAS 4369-55-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemscene.com [chemscene.com]

- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sarpublication.com [sarpublication.com]

- 10. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajrcps.com [ajrcps.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of the Isoxazole Scaffold

An In-depth Technical Guide to the Synthesis of 5-Phenylisoxazol-3-amine from Benzaldehyde

The isoxazole ring system is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as amides or esters, make it a privileged scaffold in drug design. Derivatives of isoxazole have demonstrated a vast range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][3][4] Specifically, the 3-amino-5-arylisoxazole motif is a crucial pharmacophore and a versatile synthetic building block for creating libraries of potential drug candidates.[5][6]

This guide provides a comprehensive, research-level overview of a multi-step synthetic pathway to construct this compound, commencing from the readily available starting material, benzaldehyde. We will delve into the mechanistic underpinnings of each transformation, the rationale behind procedural choices, and detailed experimental protocols, providing a holistic understanding for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The transformation of benzaldehyde into this compound is a multi-step process that hinges on the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. The core strategy involves converting the aldehyde into a nitrile oxide, which then serves as the 1,3-dipole for the key ring-forming step.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Benzaldehyde Oxime

The initial step involves the conversion of benzaldehyde to its corresponding oxime. This is a classic condensation reaction that forms the C=N-OH backbone required for subsequent transformations.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of benzaldehyde. This is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl) for its superior stability compared to free hydroxylamine. A base is required to neutralize the HCl and liberate the free hydroxylamine, which then participates in the reaction. The choice of base and solvent can influence reaction rates and yields.[7][8][9]

Experimental Protocol: Oximation of Benzaldehyde

-

Reagent Preparation: In a 100 mL round-bottomed flask, dissolve sodium hydroxide (1.4 g, 35 mmol) in water (40 mL). To this solution, add benzaldehyde (2.1 g, 20 mmol) and stir to create a mixture.[7]

-

Reaction Initiation: While stirring vigorously, add hydroxylamine hydrochloride (1.4 g, 20 mmol) in small portions. The addition is exothermic, and the benzaldehyde will gradually react.[7]

-

Reaction and Work-up: Continue stirring for 60 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[10] Upon completion, cool the flask in an ice bath to facilitate crystallization.

-

Isolation: If an oily layer separates, extract the product with diethyl ether (3 x 20 mL). If a solid forms, it can be collected by filtration.

-

Purification: Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure or recrystallization to yield pure benzaldehyde oxime.[7][10]

Key Experimental Considerations

-

Choice of Base: While strong bases like NaOH are effective, milder bases such as sodium acetate or catalysts like oxalic acid in acetonitrile have also been reported to give excellent yields (up to 95%).[9][10]

-

Isomerization: Benzaldehyde oxime exists as E and Z geometric isomers. The reaction conditions can influence the ratio of these isomers, though this typically does not affect the subsequent chlorination step.[8][11]

| Parameter | Method 1[7] | Method 2[10] | Method 3[8] |

| Base/Catalyst | Sodium Hydroxide | Oxalic Acid | Sodium Carbonate |

| Solvent | Water | Acetonitrile (CH₃CN) | Methanol |

| Temperature | Room Temp. | Reflux | Room Temp. |

| Time | ~1-2 hours | 60 min | Not specified |

| Reported Yield | ~50% (distilled) | 95% | Not specified |

Part 2: Synthesis of Benzohydroximoyl Chloride

The benzaldehyde oxime is converted into a hydroximoyl chloride, a key intermediate that serves as a stable precursor to the highly reactive nitrile oxide.

Mechanistic Rationale

This transformation is an α-halogenation of the oxime. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose, acting as a source of an electrophilic chlorine atom that replaces the hydrogen on the carbon of the C=N bond.[8][11] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol: Chlorination of Benzaldehyde Oxime

-

Setup: In a flask protected from moisture, dissolve benzaldehyde oxime (1.21 g, 10 mmol) in anhydrous DMF (20 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude benzohydroximoyl chloride is often used in the next step without further purification.

Part 3: The Isoxazole Ring Formation: Nitrile Oxide Generation and [3+2] Cycloaddition

This is the definitive step where the heterocyclic ring is constructed. It involves the in situ generation of benzonitrile oxide, a 1,3-dipole, which is immediately trapped by a dipolarophile in a [3+2] cycloaddition reaction.

Caption: Key steps in the 1,3-dipolar cycloaddition for isoxazole synthesis.

Mechanistic Rationale

-

In situ Generation of Benzonitrile Oxide: Benzohydroximoyl chloride is unstable and readily eliminates hydrogen chloride in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to form benzonitrile oxide.[12] This species is highly reactive and cannot be isolated easily, hence it is generated in situ.

-

The Dipolarophile and Regioselectivity: To obtain the desired 3-amino functionality, a dipolarophile that acts as a synthetic equivalent of an amino-alkyne is required. Cyanamide (H₂N-C≡N) is a suitable, albeit challenging, substrate. The cycloaddition of a nitrile oxide to one of the C≡N or C-N π-systems of the cyanamide anion is a complex process.[13] The regioselectivity—determining whether the 3-amino or 5-amino isoxazole forms—is governed by frontier molecular orbital (FMO) interactions. The reaction between nitrile oxides and α-cyanoenamines is a well-established route to 5-aminoisoxazoles, highlighting the challenge in directing the regiochemistry to form the 3-amino isomer.[12][14] Achieving the desired 3-amino product often depends on subtle electronic factors and precise reaction control.

Experimental Protocol: One-Pot Cycloaddition

-

Setup: In a 100 mL flask, suspend cyanamide (0.42 g, 10 mmol) in anhydrous toluene (40 mL).

-

Nitrile Oxide Generation: Add a solution of benzohydroximoyl chloride (1.56 g, 10 mmol) in toluene (10 mL) to the suspension. Cool the mixture to 0°C.

-

Cycloaddition: Add triethylamine (1.5 mL, 11 mmol) dropwise to the stirred mixture over 30 minutes. The triethylamine hydrochloride salt will precipitate.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the hydroximoyl chloride by TLC.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Conclusion

The synthesis of this compound from benzaldehyde is a valuable pathway for accessing a key heterocyclic scaffold. The route relies on a foundational oximation and chlorination sequence to generate a stable benzohydroximoyl chloride precursor. The crucial step is a base-mediated, in situ generation of benzonitrile oxide followed by a regioselective [3+2] cycloaddition. While the control of regioselectivity in the final ring-forming step presents a significant chemical challenge, this guide outlines a robust and logical framework for achieving the synthesis. The principles and protocols described herein provide a solid foundation for researchers engaged in the synthesis of complex, biologically relevant molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 6. Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Benzaldehyde oxime hydrochloride (39627-83-3) for sale [vulcanchem.com]

- 9. Benzaldehyde, 3-hydroxy-, oxime (9CI) synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Phenylisoxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

5-Phenylisoxazol-3-amine, a heterocyclic amine, is a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its unique isoxazole core, comprised of a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts specific physicochemical properties that make it a valuable scaffold for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol, and its significant applications for researchers and professionals in the pharmaceutical sciences. The strategic importance of this molecule lies in its utility as a versatile building block for creating novel therapeutics targeting a spectrum of diseases, including neurological disorders, inflammatory conditions, and infectious agents.[1][2]

Core Physicochemical Properties

A thorough understanding of the fundamental characteristics of this compound is essential for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6455-31-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 3-Amino-5-phenylisoxazole, 5-Phenyl-3-isoxazolamine | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, protected from light and moisture | --INVALID-LINK-- |

Synthesis of this compound: A Validated Protocol

The synthesis of 3-amino-5-phenylisoxazole is reliably achieved through the cyclization of benzoylacetonitrile with hydroxylamine. This reaction is a cornerstone for accessing this valuable intermediate, and the regioselectivity of the cyclization is a critical consideration, influenced by factors such as pH and temperature.[3]

Reaction Principle

The underlying chemistry involves the nucleophilic attack of hydroxylamine on the carbonyl and nitrile functionalities of benzoylacetonitrile. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable isoxazole ring. The pH of the reaction medium plays a crucial role in directing the initial nucleophilic attack of hydroxylamine. Under basic conditions (pH > 8), the reaction preferentially proceeds via attack at the ketone, leading to the formation of 5-aminoisoxazoles.[3]

Experimental Protocol

Materials:

-

Benzoylacetonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment and workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.

-

Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents) in water.

-

Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of benzoylacetonitrile.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify with hydrochloric acid to a pH of approximately 5-6.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for the development of a diverse range of therapeutic agents. Its utility stems from the isoxazole ring's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, while the phenyl and amine substituents provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:

-

Antimicrobial Agents: The isoxazole nucleus is a component of several clinically used antibiotics, such as sulfamethoxazole. The this compound core can be incorporated into novel antibacterial and antifungal drug candidates.[4]

-

Anti-inflammatory Drugs: Derivatives of this compound have been explored for their potential as anti-inflammatory agents.

-

Neurological Disorders: This scaffold is utilized in the synthesis of compounds targeting the central nervous system, with potential applications in treating a variety of neurological and psychiatric conditions.[1]

-

Anticancer Therapeutics: The isoxazole ring is present in some anticancer agents, and this compound serves as a valuable starting material for the synthesis of novel compounds with potential antiproliferative activity.

Role as a Bioisostere and Pharmacophore Element

In drug design, the this compound moiety can act as a bioisostere for other functional groups, such as amides or ureas, offering improved metabolic stability or altered electronic properties. The arrangement of the phenyl ring, the isoxazole core, and the amino group creates a specific three-dimensional pharmacophore that can be recognized by various biological targets.

Caption: Role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: May be harmful if swallowed, and may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an invaluable tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, will empower researchers to fully leverage the potential of this important heterocyclic building block in their quest for new and improved medicines.

References

Spectroscopic Blueprint of 5-Phenylisoxazol-3-amine: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 5-phenylisoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and the elucidation of its structural features, which are critical for researchers, scientists, and professionals in the field of drug discovery.

Molecular Structure and its Spectroscopic Implications

This compound possesses a distinct molecular architecture comprising a phenyl ring attached to an isoxazole core, which in turn is substituted with an amine group. This arrangement of aromatic and heterocyclic moieties, along with the primary amine, gives rise to a unique set of spectroscopic characteristics that can be probed using various analytical techniques. The interplay of these functional groups dictates the chemical environment of each atom, leading to specific signals in Nuclear Magnetic Resonance (NMR), characteristic vibrational modes in Infrared (IR) spectroscopy, and predictable fragmentation patterns in Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the isoxazole ring, and the amine group.

-

Phenyl Protons: The protons on the phenyl ring will typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the isoxazole substituent.

-

Isoxazole Proton: The isoxazole ring has a single proton, which is expected to resonate as a singlet in a region distinct from the phenyl protons, likely influenced by the adjacent heteroatoms.

-

Amine Protons: The protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Phenyl Carbons: The six carbons of the phenyl ring will give rise to several signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the isoxazole ring (ipso-carbon) will have a distinct chemical shift.

-

Isoxazole Carbons: The three carbon atoms of the isoxazole ring will have characteristic chemical shifts, with the carbon atoms bonded to the heteroatoms (oxygen and nitrogen) being significantly deshielded.

-

C-NH₂ Carbon: The carbon atom of the isoxazole ring bonded to the amine group will also exhibit a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.2 - 7.8 | Multiplet | Phenyl-H |

| ¹H | ~6.0 - 6.5 | Singlet | Isoxazole-H |

| ¹H | Broad | Singlet | -NH₂ |

| ¹³C | 125 - 135 | Phenyl-C | |

| ¹³C | ~128 | Phenyl ipso-C | |

| ¹³C | ~170 | Isoxazole C-5 | |

| ¹³C | ~95 | Isoxazole C-4 | |

| ¹³C | ~160 | Isoxazole C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-O bonds.

-

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[1]

-

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl ring will appear just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in both the isoxazole and phenyl rings are expected in the 1500-1650 cm⁻¹ region.

-

C-O Stretching: The C-O stretching vibration of the isoxazole ring will likely be observed in the fingerprint region, typically around 1000-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| > 3000 | C-H Stretch | Aromatic |

| 1500 - 1650 | C=N and C=C Stretch | Isoxazole & Phenyl |

| 1000 - 1300 | C-O Stretch | Isoxazole |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160. The fragmentation pattern would likely involve the cleavage of the isoxazole ring and the loss of small neutral molecules.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. The data obtained from these techniques are complementary and, when analyzed together, allow for the confident confirmation of the molecule's identity and purity. This guide serves as a foundational resource for researchers working with this important heterocyclic scaffold, enabling them to interpret their own experimental data with greater accuracy and confidence.

References

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to its Discovery, History, and Therapeutic Applications

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity to interact with a multitude of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic handle have cemented its status as a cornerstone in the design of numerous therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds in medicinal chemistry, tracing their journey from initial synthesis to their indispensable role in modern drug development. We will delve into the key milestones, the scientific rationale behind their application in various therapeutic areas, and the synthetic strategies that have enabled their widespread use.

A Serendipitous Beginning: The Dawn of Isoxazole Chemistry

The story of isoxazole begins in 1903 with the German chemist Ludwig Claisen, who first synthesized the parent isoxazole ring through the oximation of propargylaldehyde acetal.[2][5] This initial discovery, while chemically significant, did not immediately translate into medicinal applications. For several decades, the isoxazole moiety remained largely a curiosity for organic chemists. However, the mid-20th century witnessed a paradigm shift, as the burgeoning field of medicinal chemistry began to systematically explore the therapeutic potential of novel heterocyclic compounds.

The Rise of the Isoxazoles: A New Era in Antibacterial Therapy

The first major breakthrough for isoxazoles in medicinal chemistry came with the development of isoxazolyl penicillins in the 1960s.[6][7] This was a direct response to the growing threat of penicillin-resistant Staphylococcus aureus, which produced β-lactamase enzymes capable of inactivating penicillin G. The challenge for medicinal chemists was to design a penicillin derivative that was stable to these enzymes while retaining potent antibacterial activity.

The isoxazole ring proved to be the key. By incorporating a bulky 3,5-disubstituted isoxazole group into the acyl side chain of the penicillin nucleus, researchers at Beecham Research Laboratories created a new class of penicillins, including oxacillin, cloxacillin, and dicloxacillin, that were highly resistant to β-lactamase degradation.[8][9] This steric hindrance provided by the isoxazole ring protected the labile β-lactam ring from enzymatic hydrolysis, allowing the antibiotic to reach its target and inhibit bacterial cell wall synthesis.

Another pivotal moment in the history of isoxazole-based antibacterials was the discovery of sulfamethoxazole.[10][11] As a structural analog of para-aminobenzoic acid (PABA), sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[12][13] By blocking this pathway, sulfamethoxazole prevents the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[10] The synergistic combination of sulfamethoxazole with trimethoprim, which inhibits a subsequent step in the same pathway, remains a widely used and effective antibacterial therapy.

The Isoxazole as a Versatile Bioisostere: Expanding Therapeutic Horizons

The success of the isoxazolyl penicillins and sulfamethoxazole highlighted the favorable physicochemical properties of the isoxazole ring. This led to its exploration as a bioisostere for other functional groups, a strategy where a part of a molecule is replaced by another with similar spatial and electronic properties to improve its pharmacological profile.[14][15] The isoxazole ring has been successfully employed as a bioisostere for esters, amides, and other heterocyclic rings, often leading to compounds with enhanced metabolic stability, improved potency, and better pharmacokinetic properties.[16][17]

A prime example of the isoxazole's role as a bioisostere is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[18][19] The discovery that the isoxazole ring could mimic the spatial arrangement of the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs) led to the design of potent and selective COX-2 inhibitors like valdecoxib.[20][21] This bioisosteric replacement allowed for the development of drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.

Modern Applications: From Anticancer Agents to CNS Drugs

The versatility of the isoxazole scaffold continues to be exploited in modern drug discovery, with applications spanning a wide range of therapeutic areas. In oncology, numerous isoxazole-containing compounds have been investigated as potent anticancer agents.[22][23] The rigid isoxazole framework serves as an excellent platform for the synthesis of kinase inhibitors, apoptosis inducers, and compounds that target various signaling pathways involved in cancer progression.[24][25]

The unique properties of the isoxazole ring also make it a valuable component in the design of drugs targeting the central nervous system (CNS). Its ability to modulate polarity and lipophilicity allows for the fine-tuning of blood-brain barrier penetration, a critical factor for CNS-active drugs.

Key Synthetic Methodologies for Isoxazole Ring Construction

The widespread use of isoxazoles in medicinal chemistry has been made possible by the development of efficient and versatile synthetic methods for the construction of the isoxazole ring. Two of the most important and widely used methods are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Synthesis from 1,3-Dicarbonyl Compounds

This classical method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[26][27] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone and Hydroxylamine Hydrochloride

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. To this solution, add a solution of sodium hydroxide in water dropwise with stirring.

-

Reaction with Acetylacetone: To the freshly prepared hydroxylamine solution, add acetylacetone dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by distillation or column chromatography on silica gel to yield pure 3,5-dimethylisoxazole.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly versatile method for the synthesis of a wide variety of substituted isoxazoles.[1][28] The nitrile oxide is typically generated in situ from an aldoxime by oxidation.[29]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

Materials:

-

Substituted aldoxime

-

Terminal alkyne

-

N-Chlorosuccinimide (NCS) or other suitable oxidant

-

Triethylamine or other suitable base

-

Solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aldoxime and the alkyne in the chosen solvent.

-

Generation of Nitrile Oxide: Add the base (e.g., triethylamine) to the solution. Then, add the oxidant (e.g., NCS) portion-wise at room temperature with stirring. The reaction is often exothermic, so cooling may be necessary.

-

Cycloaddition: Stir the reaction mixture at room temperature for several hours or until the starting materials are consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: The basic five-membered ring structure of isoxazole.

Caption: Major synthetic pathways to the isoxazole ring.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings in the early 20th century, the isoxazole ring has evolved into a truly privileged scaffold in medicinal chemistry. Its journey from a chemical curiosity to a key component in a multitude of life-saving drugs is a testament to the power of synthetic chemistry and the ingenuity of drug designers. The isoxazole's unique combination of electronic properties, metabolic stability, and synthetic accessibility ensures its continued importance in the development of new therapeutic agents. As our understanding of disease biology deepens, the isoxazole scaffold will undoubtedly continue to play a central role in the design of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Oxacillin - Wikipedia [en.wikipedia.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 11. openaccesspub.org [openaccesspub.org]

- 12. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 13. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. iris.unimore.it [iris.unimore.it]

- 17. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. espublisher.com [espublisher.com]

- 24. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 29. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Landscape of 5-Phenylisoxazol-3-amine: A Guide for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical examination of the electronic structure of 5-phenylisoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents.[1][2][3] Understanding the electronic properties of derivatives like this compound at a quantum mechanical level is crucial for elucidating its reactivity, intermolecular interactions, and, ultimately, its pharmacological activity. This document outlines the rationale, methodology, and expected outcomes of such a computational study, providing researchers, scientists, and drug development professionals with a robust protocol for in-silico analysis.

The Rationale: Why Theoretical Studies are a Cornerstone in Modern Drug Design

In the realm of drug discovery, a deep understanding of a molecule's electronic characteristics is paramount. Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful lens to inspect properties that are often difficult or impossible to measure experimentally.[4] These computational approaches allow for the prediction of molecular geometry, orbital energies, and charge distributions, which collectively govern how a molecule will interact with its biological target. For this compound, a theoretical approach can illuminate its potential as a pharmacophore, guiding the rational design of more potent and selective drug candidates.

Part 1: The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and validated workflow for the theoretical analysis of this compound using DFT.

Step 1: Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization.

-

Methodology: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is a widely used and well-validated method for organic molecules.[1][4]

-

Basis Set: A 6-311+G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for a molecule of this size.[1] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, particularly for the heteroatoms present.

-

Solvent Effects: To simulate a more biologically relevant environment, the optimization should be performed in the presence of a solvent, typically water or ethanol, using a continuum solvation model like the Polarizable Continuum Model (PCM).

Step 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for electron donation.

-

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater ease of accepting electrons.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[4] A smaller energy gap suggests higher reactivity.[4][5]

Step 3: Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Interpretation: Red-colored regions on the MEP surface indicate areas of high electron density and are likely sites for electrophilic attack. Blue-colored regions signify electron-deficient areas, prone to nucleophilic attack. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.

Step 4: Mulliken Population Analysis

This analysis provides a quantitative measure of the partial atomic charges on each atom within the molecule. This data complements the qualitative picture provided by the MEP map and is useful for understanding the polarity and reactivity of specific atoms and functional groups.

Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.

Part 2: Expected Quantitative Data and Interpretation

While specific experimental data for this compound is not presented here, the following tables illustrate the type of quantitative results that would be generated from the proposed computational workflow. The values are hypothetical but representative of what would be expected for a molecule of this class based on published studies of similar isoxazole derivatives.

Table 1: Calculated Energy Parameters

| Parameter | Value (Hartree) | Value (eV) | Significance |

| Total Energy | -588.XXXX | -1601X.XX | Thermodynamic stability of the molecule |

| EHOMO | -0.2XXX | -6.XX | Electron donating capability |

| ELUMO | -0.0XXX | -1.XX | Electron accepting capability |

| ΔE (HOMO-LUMO Gap) | 0.1XXX | 4.XX | Chemical reactivity and kinetic stability |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.XX | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.XX | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.XX | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.XX | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.2X | Measure of chemical reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 4.XX | Propensity to accept electrons |

Part 3: Visualizing the Electronic Landscape

Visual representations are crucial for interpreting the complex data generated from quantum chemical calculations.

Caption: The 2D structure of this compound and a description of its expected Molecular Electrostatic Potential (MEP) map.

Part 4: Implications for Drug Development

The theoretical analysis of this compound provides actionable insights for drug development professionals:

-

Target Interaction Prediction: The MEP map and Mulliken charges can predict which parts of the molecule are likely to form hydrogen bonds or other non-covalent interactions with amino acid residues in a protein's active site. For instance, the electron-rich regions around the isoxazole nitrogen and the amine group are prime candidates for hydrogen bond donation.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by adding or removing substituents on the phenyl ring) and recalculating the electronic parameters, researchers can build a predictive model of how these changes affect the molecule's reactivity and potential biological activity.

-

Metabolic Stability Prediction: The reactivity of different sites on the molecule, as indicated by the FMO analysis and MEP map, can suggest potential sites of metabolic transformation by enzymes such as cytochrome P450s.

Conclusion

The theoretical study of the electronic structure of this compound is a critical exercise in modern drug discovery. By employing a robust computational workflow centered on Density Functional Theory, researchers can gain a profound understanding of the molecule's intrinsic properties. This knowledge is instrumental in guiding the design of new, more effective therapeutic agents. The methodologies and interpretations presented in this guide provide a solid foundation for any research group embarking on the in-silico characterization of this promising isoxazole derivative.

References

- 1. DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology | Semantic Scholar [semanticscholar.org]

- 2. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irjweb.com [irjweb.com]

- 5. Synthesis, antioxidant, antiproliferative activity, molecular docking and DFT studies of novel isoxazole derivatives of diosgenin, a steroidal sapogenin from Dioscorea deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a valuable building block in drug discovery.[2] Notable examples of isoxazole-containing drugs include the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the immunosuppressant Leflunomide.[2][3]

Traditionally, the synthesis of such heterocycles involves multi-step procedures that are often time-consuming and generate significant chemical waste. One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer a more efficient, economical, and environmentally friendly alternative. This guide provides a detailed overview of the most robust and widely adopted one-pot strategies for the synthesis of 3,5-disubstituted isoxazoles, focusing on the underlying mechanisms and providing actionable laboratory protocols.

Pillar I: The Core Synthetic Strategy via [3+2] Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[2] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile). For terminal alkynes, this reaction proceeds with high regioselectivity to yield the 3,5-disubstituted isomer.[4][5]

The primary challenge in developing a one-pot protocol is the management of the nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), making them difficult to isolate.[5] Therefore, successful one-pot strategies rely on the in situ generation of the nitrile oxide from a stable precursor in the presence of the alkyne, ensuring it is trapped efficiently in the cycloaddition reaction.

Figure 1: General mechanism for 3,5-disubstituted isoxazole synthesis.

Pillar II: Methodologies & In-Depth Protocols

The choice of precursor for the in situ generation of the nitrile oxide dictates the specific reagents and conditions of the one-pot synthesis. Below are three field-proven methodologies.

Methodology A: One-Pot Synthesis from Aldoximes and Alkynes

This is the most common approach, starting from readily available aldoximes. The aldoxime is converted in situ to the corresponding nitrile oxide, which is immediately trapped by a terminal alkyne.

This metal-free method utilizes alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, as efficient oxidizing agents to convert aldoximes to nitrile oxides under mild heating.[6] The reaction tolerates a wide variety of functional groups on both the aldoxime and alkyne components.[6]

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

protocols for the synthesis of 5-phenylisoxazol-3-amine derivatives

An Application Guide to Key Synthetic Protocols for 5-Phenylisoxazol-3-amine Derivatives

Authored by a Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into a wide array of therapeutic agents.[3][4] Derivatives of isoxazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6]

Specifically, the this compound core represents a "privileged scaffold." This substructure is found in molecules targeting a range of biological pathways, from kinase inhibition to central nervous system disorders. The amine group at the 3-position provides a crucial vector for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The phenyl group at the 5-position offers a site for substitution to modulate potency and selectivity. The development of robust, efficient, and scalable synthetic protocols for this class of compounds is therefore of paramount importance to researchers in drug discovery and development.[7][8]

This technical guide provides detailed protocols and expert insights into two primary, field-proven methods for the synthesis of this compound and its derivatives:

-

Classical Cyclocondensation: Reaction of a β-ketonitrile with hydroxylamine.

-

One-Pot, Multi-Component Synthesis: A modern, efficient approach for creating highly substituted derivatives.

Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and a discussion of critical parameters to ensure successful and reproducible outcomes.

Protocol 1: Synthesis via Cyclocondensation of Benzoylacetonitrile

This method represents a fundamental and widely utilized approach for constructing the isoxazole ring. The core principle involves the reaction of a 1,3-dicarbonyl equivalent—in this case, a β-ketonitrile (benzoylacetonitrile)—with hydroxylamine. The reaction proceeds through a condensation-cyclization-dehydration sequence to yield the aromatic heterocyclic product.

Causality and Mechanistic Insight

The regioselectivity of this reaction is a critical consideration. Hydroxylamine possesses two nucleophilic sites: the oxygen and the nitrogen. In the reaction with an unsymmetrical β-dicarbonyl compound like benzoylacetonitrile, two isomeric products could potentially form. However, the reaction is governed by the relative electrophilicity of the two carbonyl/nitrile carbons and the pH of the reaction medium. Typically, the more electrophilic ketone carbonyl is attacked first by the more nucleophilic nitrogen atom of hydroxylamine, leading to an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group onto the nitrile carbon, followed by dehydration, affords the 3-aminoisoxazole regioisomer.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

Benzoylacetonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (or other suitable base) (1.5 eq)

-

Ethanol (or other suitable protic solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add benzoylacetonitrile (1.0 eq) and ethanol (approx. 10 mL per gram of benzoylacetonitrile). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the flask. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt in situ.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Data Summary Table: Cyclocondensation

| Parameter | Condition/Reagent | Rationale |

| Key Reactants | Benzoylacetonitrile, Hydroxylamine HCl | Forms the C-C-C and N-O backbone of the isoxazole ring. |

| Base | Sodium Acetate | Neutralizes HCl to generate free hydroxylamine nucleophile. |

| Solvent | Ethanol | Protic solvent facilitates proton transfer steps in the mechanism. |

| Temperature | Reflux (~78°C) | Provides activation energy for cyclization and dehydration. |

| Typical Yield | 60-80% | Dependent on purity of starting materials and reaction scale. |

Visualization: Cyclocondensation Mechanism

Caption: Mechanism of this compound synthesis.

Protocol 2: One-Pot, Multi-Component Synthesis of 5-Amino-3-Phenylisoxazole-4-carbonitrile

Multi-component reactions (MCRs) are a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and efficient. The following protocol describes a Lewis acid-catalyzed MCR for the synthesis of a highly functionalized 3-phenylisoxazol-5-amine derivative.[9]

Principle and Rationale: The Power of Convergence

This protocol leverages the convergence of three simple starting materials—an aromatic aldehyde, malononitrile, and hydroxylamine—to rapidly build complexity. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile intermediate. Hydroxylamine then adds to one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic isoxazole ring. The use of a Lewis acid catalyst, such as ceric ammonium sulfate, activates the reactants and accelerates the reaction.[9] This method's key advantage is its efficiency and the introduction of a cyano group at the 4-position, which serves as a valuable synthetic handle for further derivatization.

Experimental Protocol: One-Pot Synthesis

Materials and Equipment:

-

Substituted aromatic aldehyde (e.g., Benzaldehyde) (1.2 eq)

-

Malononitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.0 eq)

-

Ceric ammonium sulfate (CAS) (catalytic amount, e.g., 2 mmol)

-

Isopropyl alcohol (solvent)

-

Standard reflux and purification apparatus as described in Protocol 1

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine malononitrile (1.0 eq), the chosen aromatic aldehyde (1.2 eq), and hydroxylamine hydrochloride (1.0 eq) in isopropyl alcohol (30 mL).[9]

-

Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of ceric ammonium sulfate.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring the Reaction: Monitor the reaction by TLC. The reaction is reported to proceed for approximately 5 hours for good conversion.[9]

-

Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice. The solid product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and dry it. The product can be further purified by recrystallization from ethanol to afford the pure 5-amino-3-phenylisoxazole-4-carbonitrile derivative.[9]

Data Summary Table: Multi-Component Reaction

| Parameter | Condition/Reagent | Rationale | Source |

| Key Reactants | Aryl aldehyde, Malononitrile, Hydroxylamine HCl | Convergent assembly of the final product in one pot. | [9] |

| Catalyst | Ceric Ammonium Sulfate (CAS) | Lewis acid that accelerates the condensation and cyclization steps. | [9] |

| Solvent | Isopropyl Alcohol | Provides a suitable medium for the reaction at reflux temperature. | [9] |

| Temperature | Reflux | Drives the reaction to completion in a reasonable timeframe. | [9] |

| Typical Yield | Good to Excellent (e.g., 80-95%) | Highly efficient MCR with minimal byproduct formation. | [9] |

Visualization: Multi-Component Reaction Workflow

Caption: Workflow for one-pot synthesis of isoxazole derivatives.

References

- 1. ijpca.org [ijpca.org]

- 2. mdpi.com [mdpi.com]

- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrcps.com [ajrcps.com]

The Versatile Scaffold: Application of 5-Phenylisoxazol-3-amine in the Synthesis of Kinase Inhibitors

Introduction: The Privileged Isoxazole Moiety in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these inhibitors lies a privileged heterocyclic scaffold. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive building block for the design of potent and selective kinase inhibitors.[2] This application note delves into the specific utility of a key isoxazole derivative, 5-phenylisoxazol-3-amine, as a versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. We will explore its chemical reactivity, propose synthetic routes to established kinase inhibitor pharmacophores, and provide detailed protocols to guide researchers in this exciting area of drug discovery.

Chemical Reactivity and Synthetic Potential of this compound

The synthetic utility of this compound lies in the reactivity of its 3-amino group. This primary amine can serve as a nucleophile in a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures.

Key Chemical Transformations:

-

Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a variety of side chains that can interact with specific residues in the kinase active site.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.[3] The urea moiety is a common pharmacophore in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the kinase hinge region.

-

Cyclocondensation Reactions: The 3-amino group, coupled with the endocyclic nitrogen atom, can act as a binucleophile in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. This allows for the construction of fused heterocyclic systems, such as the medicinally important pyrazolo[1,5-a]pyrimidines and related scaffolds.[2]

Proposed Synthetic Pathways to Kinase Inhibitor Scaffolds

Leveraging the reactivity of this compound, we can envision the synthesis of various established kinase inhibitor scaffolds.

Synthesis of Phenylisoxazolyl-Urea Derivatives

A prominent class of kinase inhibitors features a urea linkage. The synthesis of a generic phenylisoxazolyl-urea scaffold can be achieved as depicted below. This scaffold is designed to mimic the binding mode of type II kinase inhibitors, which often feature a urea moiety that interacts with the kinase hinge region.

Caption: Proposed synthesis of a phenylisoxazolyl-urea kinase inhibitor scaffold.

Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds via Cyclocondensation